Fumagillol

Übersicht

Beschreibung

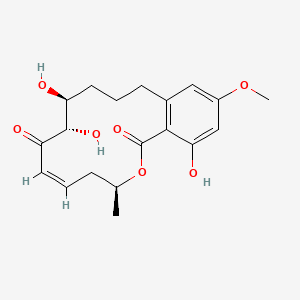

Fumagillol is a natural product derived from the fungus Aspergillus fumigatus. It is a hydrolysis product of fumagillin, a complex biomolecule known for its antimicrobial properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of parasitic infections and its role as an angiogenesis inhibitor .

Wissenschaftliche Forschungsanwendungen

Fumagillol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Ausgangsmaterial für die Synthese komplexer Moleküle verwendet.

Biologie: Wird auf seine antimikrobiellen Eigenschaften und seine Fähigkeit untersucht, das Wachstum von Parasiten wie Giardia lamblia und Nosema ceranae zu hemmen

Medizin: Wird auf sein Potenzial als Angiogenesehemmer bei der Krebsbehandlung und seine therapeutischen Wirkungen gegen parasitäre Infektionen untersucht

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch Hemmung des Enzyms Methionin-Aminopeptidase Typ 2 (MetAP-2) aus. Diese Hemmung blockiert die Bildung neuer Blutgefäße (Angiogenese), was für das Wachstum und die Ausbreitung von Tumoren entscheidend ist. Die antimikrobielle Aktivität der Verbindung ist auch mit ihrer Fähigkeit verbunden, wichtige Stoffwechselwege in Parasiten zu stören .

Ähnliche Verbindungen:

Fumagillin: Die Stammverbindung, aus der this compound gewonnen wird. Sie besitzt ähnliche antimikrobielle und antiangiogene Eigenschaften, ist aber weniger stabil.

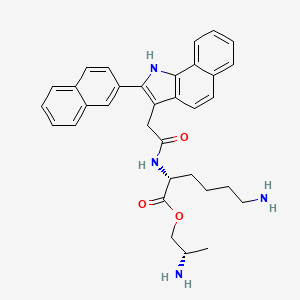

Semisynthetische Derivate: Verbindungen wie die Aspirin- und Piperonylsäure-Analoga von this compound, die verbesserte Stabilität und Wirksamkeit aufweisen

Einzigartigkeit: this compound ist einzigartig durch seine verbesserte Stabilität und geringere Toxizität im Vergleich zu Fumagillin. Seine Fähigkeit, verschiedene chemische Modifikationen zu durchlaufen, macht es zu einer vielseitigen Verbindung für die wissenschaftliche Forschung und pharmazeutische Entwicklung .

Wirkmechanismus

Target of Action

Fumagillol primarily targets the Methionine Aminopeptidase 2 (MetAP2) enzyme . MetAP2 is an enzyme that plays a crucial role in the removal of the amino-terminal methionine residue from nascent proteins, which is a critical step in protein synthesis.

Mode of Action

This compound interacts with its target, MetAP2, by binding to it . This binding action results in the inhibition of the MetAP2 enzyme, thereby disrupting protein synthesis. The disruption of protein synthesis can lead to various downstream effects, depending on the specific proteins that are affected.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway, specifically the step involving the removal of the amino-terminal methionine residue from nascent proteins . By inhibiting the MetAP2 enzyme, this compound disrupts this process, which can have various downstream effects. These effects can include the disruption of cell growth and proliferation, as MetAP2 is often essential for these processes.

Pharmacokinetics

The pharmacokinetics of this compound and its derivatives involve complex processes. This compound derivatives exhibit lower levels of permeation across polarized epithelial Caco-2 cells, suggesting a potential impact on bioavailability . Furthermore, the plasma pharmacokinetics of certain this compound derivatives reveal slow absorption through the gut . The maximum tolerated dose (MTD) of one such derivative was found to be 1,500 mg/kg, which is 227-fold higher than the fully curative dose .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of protein synthesis, which can lead to the inhibition of cell growth and proliferation . In the context of disease treatment, this can result in the reduction of pathogenic cells. For example, this compound and its derivatives have shown significant biological activity against Nosema ceranae-infected honeybees .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain this compound derivatives exhibit better thermal and acid stability than this compound, which could prolong the drug shelf life and reduce compound degradation in the stomach . Additionally, the efficacy of this compound can be influenced by factors such as the presence of other compounds, the specific strain of the target organism, and the overall health status of the host organism .

Biochemische Analyse

Biochemical Properties

Fumagillol interacts with the methionine aminopeptidase type 2 (MetAP2) enzyme . The activity of this compound on its target, MetAP2, and the effects of blocking this enzyme in the host are significant . The inhibition of MetAP2 can affect many proteins, some of which are implicated in the correct maintenance of cellular safety .

Cellular Effects

This compound derivatives have shown potency against Giardia lamblia trophozoites, exhibiting lower levels of permeation across polarized epithelial Caco-2 cells . These compounds were also more potent against the amebiasis-causing parasite Entamoeba histolytica .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the MetAP2 enzyme . By inhibiting MetAP2, this compound can induce changes in gene expression and affect the function of various proteins .

Temporal Effects in Laboratory Settings

The effects of this compound and its derivatives have been studied over time in laboratory settings . Some this compound derivatives exhibited better thermal and acid stability than Fumagillin, which should prolong the drug shelf life and reduce compound degradation in the stomach .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in a mouse model of giardiasis, a stable this compound compound had better efficacy than Fumagillin at both the fully curative dose and a 50% effective dose .

Metabolic Pathways

The metabolic pathway involved in the production and regulation of this compound is complex . The biosynthetic gene cluster and the metabolic pathway involved in its production and regulation have been explained in detail .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Fumagillol kann durch verschiedene chemische Reaktionen synthetisiert werden, darunter Acylierung, Hydrolyse und Alkylierung. Die Synthese beinhaltet oft die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschte chemische Struktur zu erreichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt in der Regel durch Fermentation von Aspergillus fumigatus, gefolgt von Extraktions- und Reinigungsprozessen. Die Verbindung kann auch durch chemische Synthese hergestellt werden, was die Herstellung von Derivaten mit verbesserter Stabilität und Wirksamkeit ermöglicht .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Fumagillol durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die sauerstoffgesteuerte oxidative Mannich-Reaktion, die eine schnelle und effiziente Strukturausarbeitung des this compound-Gerüsts ermöglicht .

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie DDQ (2,3-Dichlor-5,6-dicyan-1,4-benzochinon) werden für oxidative Kupplungsreaktionen verwendet.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid.

Substitution: Verschiedene Nukleophile können verwendet werden, um verschiedene funktionelle Gruppen auf das this compound-Gerüst einzuführen

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hochkomplexe alkaloidartige Verbindungen wie Perhydroisoindole und Perhydroisoquinoline .

Vergleich Mit ähnlichen Verbindungen

Fumagillin: The parent compound from which fumagillol is derived. It shares similar antimicrobial and anti-angiogenic properties but is less stable.

Semisynthetic Derivatives: Compounds such as the aspirin and piperonylic acid analogues of this compound, which exhibit improved stability and potency

Uniqueness: this compound is unique due to its enhanced stability and lower toxicity compared to fumagillin. Its ability to undergo various chemical modifications makes it a versatile compound for scientific research and pharmaceutical development .

Eigenschaften

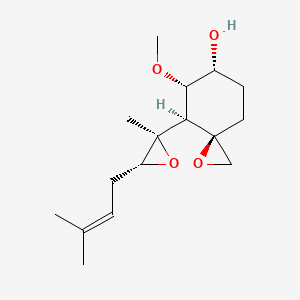

IUPAC Name |

(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O4/c1-10(2)5-6-12-15(3,20-12)14-13(18-4)11(17)7-8-16(14)9-19-16/h5,11-14,17H,6-9H2,1-4H3/t11-,12-,13-,14-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVCTNCUIVEQOY-JQOWZUPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108102-51-8 | |

| Record name | Fumagillol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108102-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumagillol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108102518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FUMAGILLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/409OS4DE8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

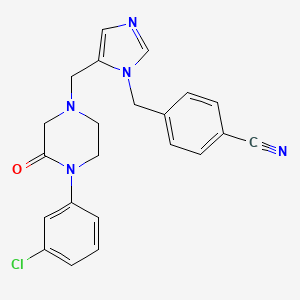

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol](/img/structure/B1674097.png)

![3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole](/img/structure/B1674098.png)

![4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B1674099.png)

![N-[(2R,3S)-1-[[(1R,3S)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1674102.png)

![2-[3-Chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid](/img/structure/B1674104.png)

![N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B1674107.png)

![3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1674112.png)

![Benzenemethanol, 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-alpha,alpha-bis(trifluoromethyl)-](/img/structure/B1674113.png)